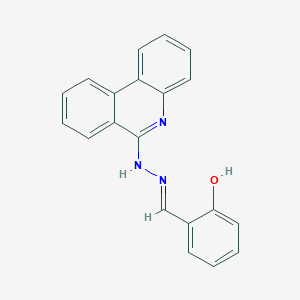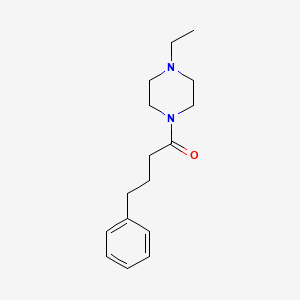![molecular formula C20H18N4O B6059966 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B6059966.png)
1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide, also known as MIH, is a synthetic compound that has shown potential in various scientific research applications. MIH belongs to the family of indole-based compounds and has been synthesized using different methods.
作用机制
The mechanism of action of 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide is not fully understood. However, it has been suggested that 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide may exert its effects through the inhibition of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory activity. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has also been shown to improve cognitive function and protect neurons against oxidative stress-induced damage.
实验室实验的优点和局限性
1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has several advantages for lab experiments, including its synthetic accessibility, low cost, and potential for use in various scientific research applications. However, 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide. First, further studies are needed to elucidate the mechanism of action of 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide. Second, the potential of 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide as a therapeutic agent for cancer, neurodegenerative diseases, and inflammation needs to be explored further. Third, the development of 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide analogs with improved pharmacological properties is warranted. Fourth, the potential toxicity of 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide at high concentrations needs to be further investigated. Finally, the development of novel methods for the synthesis of 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide and its analogs is an area of future research.
Conclusion:
In conclusion, 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide is a synthetic compound that has shown potential in various scientific research applications. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has been synthesized using different methods and has exhibited anti-proliferative, neuroprotective, and anti-inflammatory activities. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has several advantages for lab experiments, including its synthetic accessibility and low cost. However, 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide also has limitations, including its limited solubility in water and potential toxicity at high concentrations. There are several future directions for the research on 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide, including the elucidation of its mechanism of action, the exploration of its therapeutic potential, and the development of novel synthetic methods and analogs.
合成方法
1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has been synthesized using different methods, including the condensation of 2-methylindole-3-carboxaldehyde with 1-methyl-1H-indole-3-carbohydrazide in the presence of acetic acid and refluxing the reaction mixture for several hours. Another method involves the reaction of 2-methylindole-3-carboxaldehyde with 1-methyl-1H-indole-3-carbohydrazide in the presence of p-toluenesulfonic acid and refluxing the reaction mixture for several hours. Both methods yield 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide as a yellow solid.
科学研究应用
1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has shown potential in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory activity. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has also been shown to protect neurons against oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has also exhibited anti-inflammatory activity in animal models of inflammation.
属性
IUPAC Name |
1-methyl-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-13-16(14-7-3-5-9-18(14)22-13)11-21-23-20(25)17-12-24(2)19-10-6-4-8-15(17)19/h3-12,22H,1-2H3,(H,23,25)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAADRUCFKFNXAA-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-indole-3-carbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059885.png)
![N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B6059893.png)
![3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride](/img/structure/B6059899.png)

![methyl 2-{[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B6059919.png)
![methyl 1-(2-hydroxy-3-{4-[(tetrahydro-2H-pyran-4-ylamino)methyl]phenoxy}propyl)-4-piperidinecarboxylate](/img/structure/B6059932.png)
![N-(3,4-dichlorophenyl)-2-[(2-furylmethyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B6059943.png)
![4-(4-chlorophenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6059946.png)
![N-ethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6059953.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B6059955.png)

![3-amino-6-(2-methyl-1-propen-1-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B6059958.png)
![3-{2-[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6059965.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6059978.png)